molecular formula C15H22Cl2N2O2 B6701613 N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride

N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride

Cat. No.: B6701613
M. Wt: 333.2 g/mol
InChI Key: QLKRIVJFAXMJMY-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a 4-chlorophenyl group, and a butyl chain

Properties

IUPAC Name

N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-2-3-13(11-4-6-12(16)7-5-11)18-15(19)14-10-17-8-9-20-14;/h4-7,13-14,17H,2-3,8-10H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKRIVJFAXMJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)NC(=O)C2CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with butylamine to form N-(4-chlorobenzyl)butylamine.

    Cyclization: The intermediate is then subjected to cyclization with ethylene oxide to form N-[1-(4-chlorophenyl)butyl]morpholine.

    Carboxylation: The morpholine derivative is then reacted with phosgene to introduce the carboxamide group, resulting in N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological targets.

    Chemical Biology: It serves as a tool compound in chemical biology to investigate the role of morpholine derivatives in biological systems.

    Industrial Applications: The compound is used in the synthesis of other chemical entities and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]morpholine-2-carboxamide
  • N-[1-(4-chlorophenyl)propyl]morpholine-2-carboxamide
  • N-[1-(4-chlorophenyl)butyl]piperidine-2-carboxamide

Uniqueness

N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride is unique due to its specific structural features, such as the presence of a morpholine ring and a 4-chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

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